

# An In-depth Technical Guide to the Physicochemical Properties of 1-Ketoethiopinone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Ketoethiopinone

Cat. No.: B3026668

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## Abstract

**1-Ketoethiopinone**, a molecule of interest within the scientific community, presents a unique profile of physicochemical properties that are foundational to its potential applications in research and drug development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **1-Ketoethiopinone**, including its molecular structure, weight, and predicted properties such as boiling point and density. Due to the limited availability of experimentally derived data in publicly accessible literature, this guide also outlines detailed, standard experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, and pKa. These methodologies are presented to facilitate further investigation and characterization of this compound.

## Physicochemical Properties of 1-Ketoethiopinone

The known and predicted physicochemical data for **1-Ketoethiopinone** (CAS No: 105062-36-0) are summarized in the table below. It is important to note that while some fundamental properties have been established, several others, such as the melting point and pKa, have not been reported in the available literature. The provided boiling point and density are predicted values and should be considered as such until experimentally verified.

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>22</sub> O <sub>3</sub>	[1]
Molecular Weight	310.4 g/mol	[1]
CAS Number	105062-36-0	[1]
Predicted Boiling Point	467.6 ± 45.0 °C	[2]
Predicted Density	1.103 ± 0.06 g/cm <sup>3</sup>	[2]
Solubility (Qualitative)	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[2]
Melting Point	Not available in cited literature.	
pKa	Not available in cited literature.	

## Experimental Protocols for Physicochemical Characterization

To address the existing data gaps and to provide a framework for the empirical determination of the physicochemical properties of **1-Ketoaethiopinone**, the following standard experimental protocols are detailed.

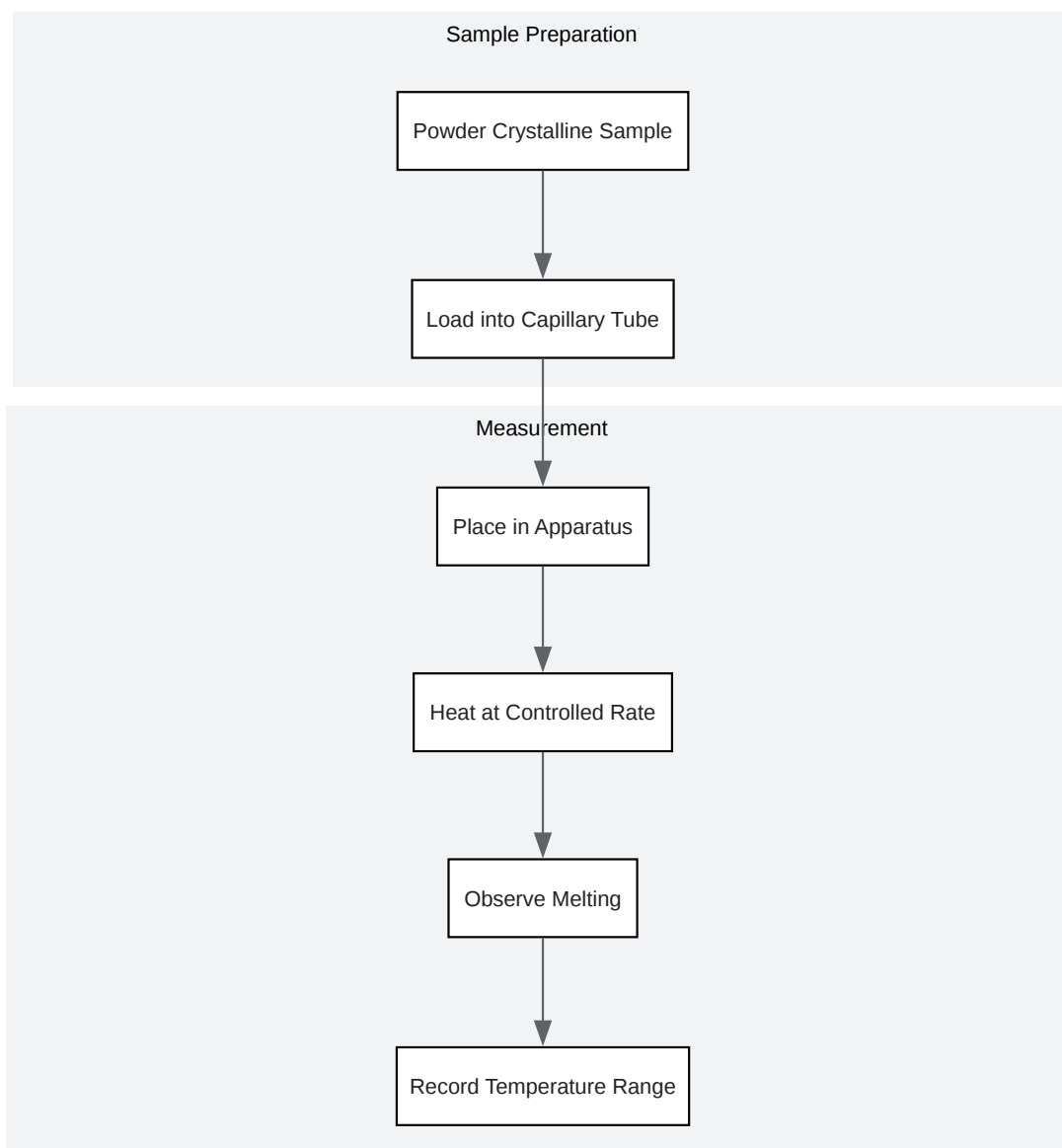
### Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this purpose.

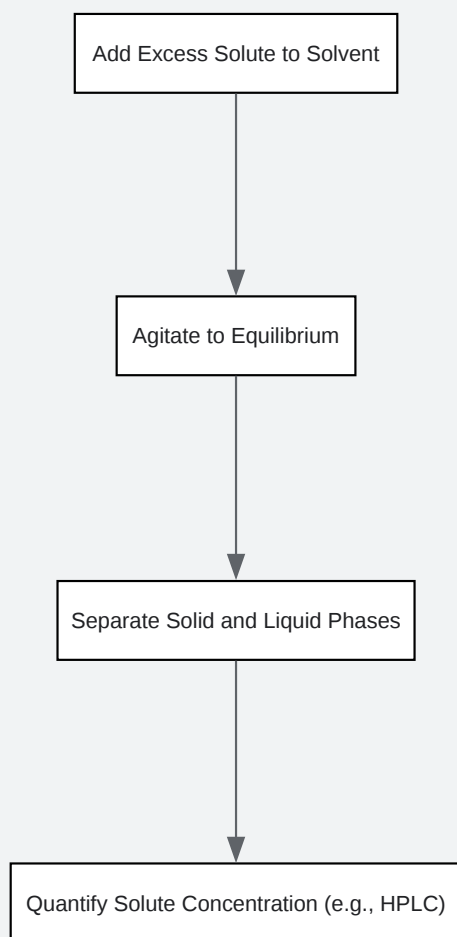
Methodology: Capillary Melting Point Determination

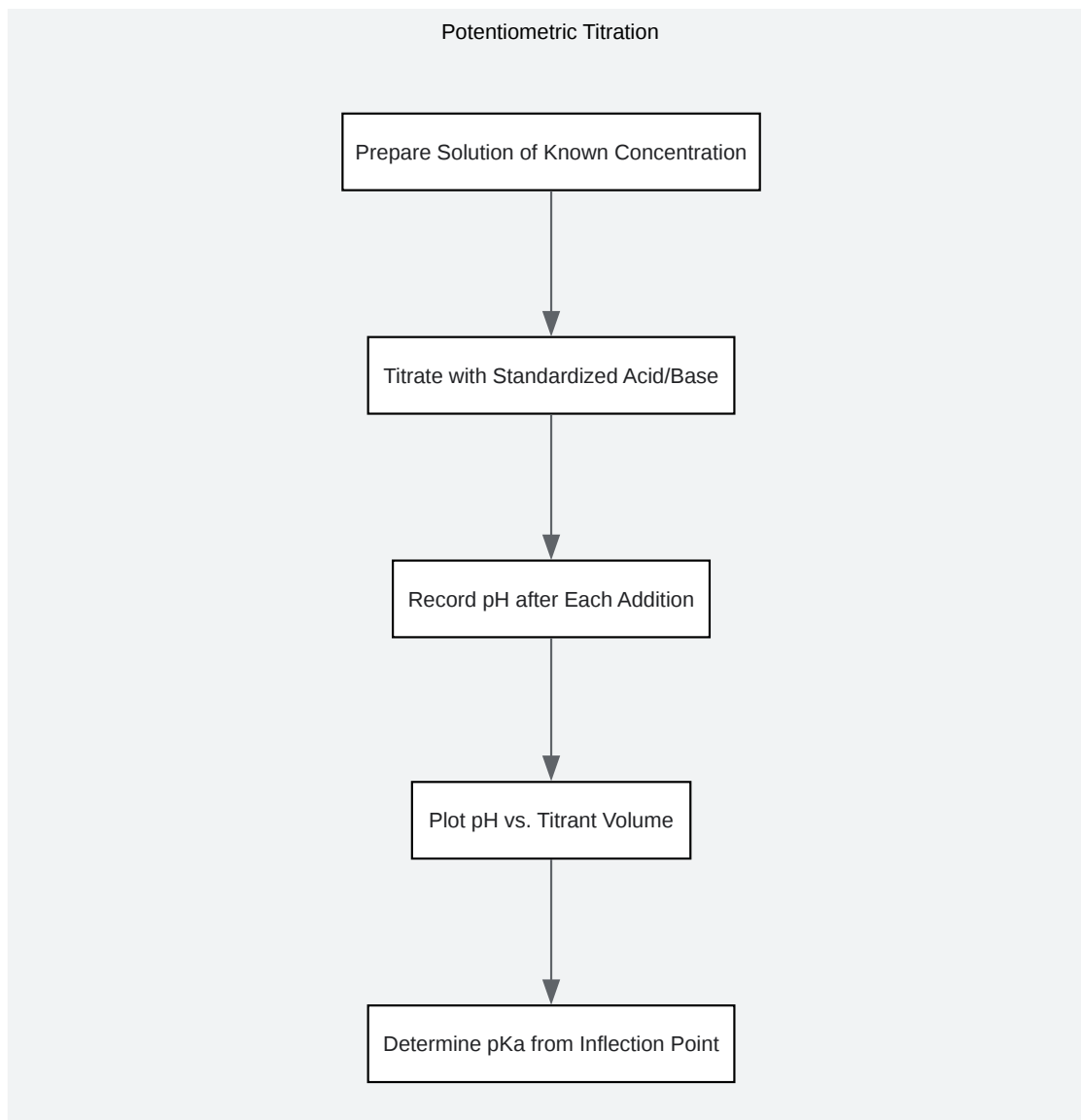
- **Sample Preparation:** A small amount of the crystalline **1-Ketoaethiopinone** is finely powdered.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.
- **Observation and Recording:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.



## Shake-Flask Method





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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 1-Ketoethiopinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026668#physicochemical-properties-of-1-ketoethiopinone]

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